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Compound of Interest

Compound Name: 5-Undecanol

Cat. No.: B1582354 Get Quote

For researchers and professionals in drug development and chemical synthesis, the

unambiguous confirmation of a synthesized molecule's structure is paramount. This guide

provides a comparative analysis of spectroscopic data for 5-undecanol, a secondary alcohol,

and outlines the experimental protocols for its synthesis and characterization. By comparing its

spectral features to alternative secondary alcohols, this guide offers a framework for the

validation of 5-undecanol in a laboratory setting.

Synthesis of 5-Undecanol via Grignard Reaction
A common and effective method for the synthesis of 5-undecanol is the Grignard reaction.

This involves the reaction of a Grignard reagent, hexylmagnesium bromide, with an aldehyde,

pentanal. The nucleophilic hexyl group from the Grignard reagent attacks the electrophilic

carbonyl carbon of pentanal, forming an alkoxide intermediate. Subsequent workup with a

weak acid protonates the alkoxide to yield the final product, 5-undecanol.

Experimental Protocols
Synthesis of 5-Undecanol

Preparation of Hexylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked

round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic

stirrer, add magnesium turnings (1.2 g, 0.05 mol). The apparatus is maintained under an

inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromohexane (6.9 mL, 0.05 mol) in

20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is
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initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that

maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an

additional 30 minutes to ensure complete formation of the Grignard reagent.

Reaction with Pentanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A

solution of pentanal (5.3 mL, 0.05 mol) in 15 mL of anhydrous diethyl ether is added

dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and

stirred for 1 hour.

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and 50

mL of a saturated aqueous solution of ammonium chloride. The organic layer is separated,

and the aqueous layer is extracted twice with 20 mL portions of diethyl ether. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent

is removed under reduced pressure.

Purification: The crude product is purified by fractional distillation to yield pure 5-undecanol.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride

plates.

Mass Spectrometry (MS): The mass spectrum is recorded using a mass spectrometer with

electron ionization (EI) at 70 eV.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-undecanol and three other

secondary alcohols: 2-heptanol, 3-octanol, and 4-decanol. This comparison highlights the

characteristic spectral features that can be used to confirm the identity and purity of

synthesized 5-undecanol.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm relative to TMS)

Compound -OH -CH(OH)-
-CH₂- (adjacent
to CH(OH))

-CH₃

5-Undecanol ~1.5 (br s) ~3.6 (m) ~1.4 (m) ~0.9 (t)

2-Heptanol ~1.6 (br s) ~3.8 (m)
~1.4 (m), ~1.2

(d)
~0.9 (t)

3-Octanol ~1.4 (br s) ~3.5 (m) ~1.4 (m) ~0.9 (t)

4-Decanol ~1.5 (br s) ~3.6 (m) ~1.4 (m) ~0.9 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm relative to CDCl₃)

Compound C-OH
C adjacent to
C-OH

Other Alkyl
Carbons

Terminal CH₃

5-Undecanol ~71.8 ~37.5, ~37.3
~31.9, ~29.3,

~25.5, ~22.7
~14.1

2-Heptanol ~68.0 ~39.4, ~23.4
~32.0, ~25.6,

~22.7
~14.1

3-Octanol ~72.9 ~36.5, ~29.8
~31.9, ~25.4,

~22.7
~14.1, ~10.0

4-Decanol ~72.0 ~37.0, ~34.5
~31.9, ~29.5,

~25.8, ~22.7
~14.1

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Compound O-H Stretch (broad) C-H Stretch C-O Stretch

5-Undecanol ~3350 ~2930, ~2860 ~1110

2-Heptanol ~3340 ~2930, ~2860 ~1115

3-Octanol ~3350 ~2930, ~2860 ~1110

4-Decanol ~3340 ~2930, ~2860 ~1112

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound Molecular Ion (M⁺) [M-H₂O]⁺ Major Fragments

5-Undecanol 172 154 115, 87, 73, 59

2-Heptanol 116 98 101, 83, 59, 45

3-Octanol 130 112 101, 87, 73, 59

4-Decanol 158 140 115, 101, 87, 73

Experimental Workflow and Logic
The following diagram illustrates the logical workflow from the synthesis of 5-undecanol to its

final validation through spectroscopic analysis and comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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